molecular formula C20H19N3O2 B5555186 3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide

3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide

Cat. No.: B5555186
M. Wt: 333.4 g/mol
InChI Key: XEBFOOKQRZOHAE-UHFFFAOYSA-N
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Description

3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.147726857 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

A study highlighted the synthesis of novel pyridine and fused pyridine derivatives, starting from a specific hydrazinyl pyridine-carbonitrile compound, leading to triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies, indicating their potential for further biological applications (Flefel et al., 2018).

Cardiotonic Activity Studies

Another research effort focused on synthesizing 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, with some compounds showing clear cardiotonic effects compared to levosimendan, a known cardiotonic agent. This study illustrates the potential therapeutic applications of pyridazinone derivatives in cardiovascular diseases (Wang et al., 2008).

Antimicrobial and Antioxidant Activities

Further research into pyridine derivatives, including the synthesis and evaluation of a series of compounds, showcased antimicrobial and antioxidant activities. This suggests a potential role for such compounds in developing new antimicrobial and antioxidant agents, contributing to the pharmaceutical field (Ibrahim & Behbehani, 2014).

Anti-inflammatory Activity

A study involving the synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon reported the creation of pyridines, pyrimidinones, and oxazinones with significant anti-inflammatory activity. This work contributes to the ongoing search for effective anti-inflammatory compounds (Amr et al., 2007).

Mechanism of Action

This is typically used in the context of drugs and describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling and storing the compound .

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-11-12-19(23-22-14)25-18-10-6-9-17(13-18)20(24)21-15(2)16-7-4-3-5-8-16/h3-13,15H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBFOOKQRZOHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.